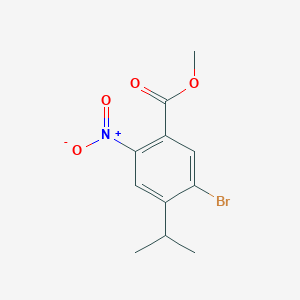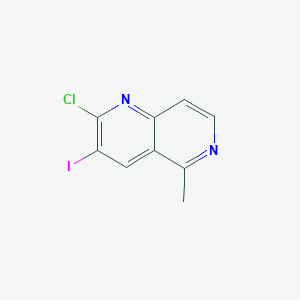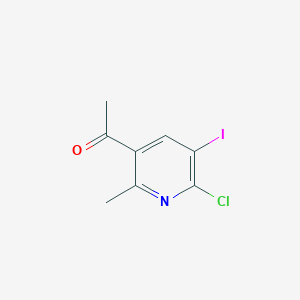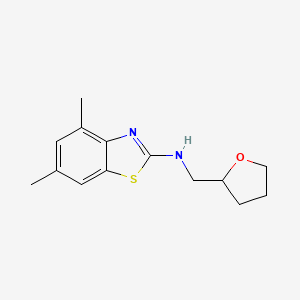![molecular formula C13H17F3O B1428358 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol CAS No. 1486088-93-0](/img/structure/B1428358.png)
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol
Overview
Description
Scientific Research Applications
Trifluoromethylation in Organic Synthesis
Trifluoromethyl groups are integral in organic chemistry for modifying the properties of molecules. 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol is relevant in the context of trifluoromethylation, particularly in unsaturated ketones. This process is crucial for creating trifluoromethylated compounds which are valuable in various chemical syntheses and pharmaceutical applications (Sato et al., 2006).
Stereochemical Studies
Stereochemistry is a critical aspect of organic chemistry, influencing the biological activity of compounds. Research on similar compounds like diastereoisomeric 1-phenyl-1,2-dimethyl-3-dimethylamino-propan-1-ols contributes to understanding the stereochemistry of related molecules, potentially informing the utilization of 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol in synthesizing stereospecific compounds (Angiolini et al., 1969).
Synthesis of Trifluoromethyl Transfer Agents
The molecule is pertinent in the synthesis of trifluoromethyl transfer agents. These agents are essential in introducing trifluoromethyl groups into target molecules, a significant step in developing new chemical entities with potential pharmaceutical applications (Eisenberger et al., 2012).
Radical Scavenging Activity
Research on the structural properties and radical scavenging activity of similar compounds, such as 2,6-dimethyl-5-hepten-2-ol, sheds light on the potential antioxidant properties of 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol. Understanding these properties is vital for developing new antioxidants for various applications, including healthcare and material science (Stobiecka et al., 2016).
Applications in Medicinal Chemistry
The molecule's structural features are similar to compounds used in medicinal chemistry, like 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ols, which have shown antituberculosis activity. This indicates potential applications of 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol in the development of new therapeutic agents (Omel’kov et al., 2019).
Conformational Studies in Chemical Compounds
The molecule is relevant in the study of conformational aspects of chemical compounds, similar to studies conducted on fungicidal azolylmethanes. Understanding the conformational properties of such molecules can inform the design and synthesis of new compounds with optimized biological activities (Anderson et al., 1984).
properties
IUPAC Name |
3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O/c1-12(2,3)11(17)8-9-6-4-5-7-10(9)13(14,15)16/h4-7,11,17H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZHSSOVWLWXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=C1C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428275.png)

![[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B1428278.png)




![1-Oxo-2,9,13-triaza-dispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid 13-benzyl ester 9-tert-butyl ester](/img/structure/B1428285.png)
![2-(Benzyloxycarbonylamino-methyl)-hexahydro-furo[2,3-c]pyrrole-5-carboxylic acid tert-butyl ester](/img/structure/B1428286.png)




